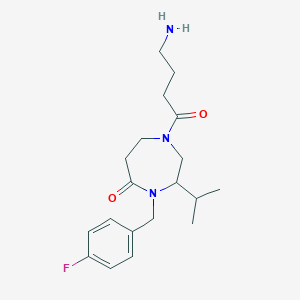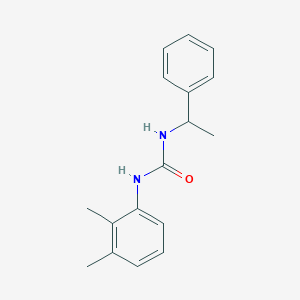![molecular formula C11H16N2O5S2 B5321319 N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, also known as NSC 707545 or NMS-873, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the heat shock protein 70 (Hsp70) chaperone, which plays a crucial role in the development and progression of cancer. Inhibition of Hsp70 leads to the degradation of client proteins, which are essential for cancer cell survival. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
Wirkmechanismus
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide acts as a competitive inhibitor of the Hsp70 ATPase activity. It binds to the nucleotide-binding domain of Hsp70, preventing the hydrolysis of ATP and the release of client proteins. This leads to the accumulation of misfolded and aggregated proteins, which are then degraded by the proteasome or autophagy pathways.
Biochemical and Physiological Effects
Inhibition of Hsp70 by this compound has been shown to induce apoptosis and cell death in cancer cells. It has also been shown to reduce the aggregation of misfolded proteins in neurodegenerative disease models. However, it is important to note that the effects of this compound may vary depending on the cell type and disease model.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide is its specificity for Hsp70, which reduces the potential for off-target effects. However, it is important to consider the potential limitations of using this compound in lab experiments. For example, it may not be effective in all cancer cell types or disease models, and its effects may be influenced by factors such as drug concentration and exposure time.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide. One direction is the optimization of its structure and pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the investigation of its effects in combination with other cancer therapies or neuroprotective agents. Additionally, further research is needed to better understand the molecular mechanisms underlying its effects and identify potential biomarkers for predicting its efficacy in different disease models.
Conclusion
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its specificity for Hsp70 and mechanism of action make it a promising candidate for further research and development. However, more studies are needed to fully understand its effects and potential limitations.
Synthesemethoden
The synthesis of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylsulfonyl chloride. This intermediate is then reacted with 3-aminophenylmethanesulfonamide in the presence of a base to produce this compound. The final product is obtained through purification and isolation processes.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-3-2-4-11(9-10)20(16,17)13-5-7-18-8-6-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJHGCXPCMBWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)

![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![5-{[benzyl(methyl)amino]methyl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5321255.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)

![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)

![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)